molecular formula C16H13NO B8294409 N-(1-phenanthren-3-ylethylidene)hydroxylamine

N-(1-phenanthren-3-ylethylidene)hydroxylamine

Cat. No.: B8294409
M. Wt: 235.28 g/mol
InChI Key: KBJZNSAZGOKTFN-UHFFFAOYSA-N
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Description

N-(1-phenanthren-3-ylethylidene)hydroxylamine is an organic compound characterized by the presence of a phenanthrene moiety linked to a hydroxylamine group through an ethylidene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-phenanthren-3-ylethylidene)hydroxylamine typically involves the condensation of 1-phenanthren-3-yl ethanone with hydroxylamine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions: N-(1-phenanthren-3-ylethylidene)hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitroso derivatives.

    Reduction: Reduction can yield the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur at the phenanthrene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution reactions.

Major Products:

    Oxidation: Nitroso derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated phenanthrene derivatives.

Scientific Research Applications

N-(1-phenanthren-3-ylethylidene)hydroxylamine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of novel materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of N-(1-phenanthren-3-ylethylidene)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

    Phenanthrene: A polycyclic aromatic hydrocarbon with similar structural features.

    Hydroxylamine: A simpler compound containing the hydroxylamine functional group.

Comparison: N-(1-phenanthren-3-ylethylidene)hydroxylamine is unique due to the combination of the phenanthrene moiety and the hydroxylamine group. This structural feature imparts distinct chemical reactivity and potential biological activity compared to its individual components or other similar compounds.

Properties

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

N-(1-phenanthren-3-ylethylidene)hydroxylamine

InChI

InChI=1S/C16H13NO/c1-11(17-18)14-9-8-13-7-6-12-4-2-3-5-15(12)16(13)10-14/h2-10,18H,1H3

InChI Key

KBJZNSAZGOKTFN-UHFFFAOYSA-N

Canonical SMILES

CC(=NO)C1=CC2=C(C=CC3=CC=CC=C32)C=C1

Origin of Product

United States

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